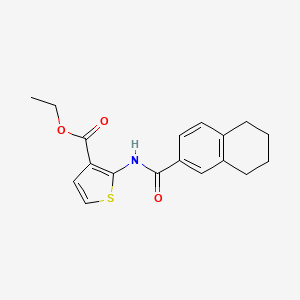

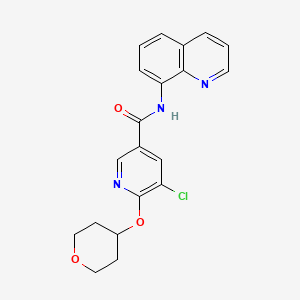

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis

The molecular formula of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is C22H24N2O2S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Physical And Chemical Properties Analysis

The average mass of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is 380.503 Da and the monoisotopic mass is 380.155853 Da .Scientific Research Applications

Antioxidant Activity Analysis

The exploration of antioxidant activities in various compounds is a significant field of study within pharmaceutical and medical research. In this context, assays like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests have been critical. These tests, alongside others such as the Cupric Reducing Antioxidant Power (CUPRAC) and the Ferric Reducing Antioxidant Power (FRAP), provide insights into the antioxidant capacities of compounds through mechanisms involving hydrogen atom transfer or electron transfer. The application of such assays to compounds like 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can elucidate their potential antioxidative benefits, thereby contributing to the understanding of their roles in pharmacology and therapeutics (Munteanu & Apetrei, 2021).

Enzymatic Degradation of Organic Pollutants

The enzymatic approach to degrading organic pollutants, with the assistance of redox mediators, represents a promising application in environmental science. This methodology has been applied to decompose recalcitrant compounds found in industrial wastewater. Enzymes such as laccases and peroxidases, when combined with redox mediators, have shown significant efficiency in breaking down these stubborn pollutants. Such applications underscore the potential for integrating chemical compounds with specific functionalities, like those present in 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline, into environmental remediation strategies to enhance the degradation efficiency of hazardous organic compounds (Husain & Husain, 2007).

Central Nervous System (CNS) Drug Development

Research into the structural features of compounds that influence their binding affinity and selectivity at CNS receptors is vital. Arylcycloalkylamines, including phenylpiperidines and their arylalkyl substituents, have been identified as key pharmacophoric groups that enhance the potency and selectivity of agents targeting D2-like receptors. The exploration of these pharmacophoric groups in compounds such as 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can lead to the development of new therapeutic agents with improved efficacy and selectivity for CNS applications (Sikazwe et al., 2009).

Mechanism of Action

While the specific mechanism of action for 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is not mentioned in the search results, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-3-18-8-10-19(11-9-18)28(26,27)22-16-24-21-12-7-17(2)15-20(21)23(22)25-13-5-4-6-14-25/h7-12,15-16H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFFLIFRXGNLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B2807055.png)

![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)

![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)

![2-(Thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2807068.png)

![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)

![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)